REACTION_CXSMILES
|
Cl[CH:2]([C:8]([C:10]([F:13])([F:12])[F:11])=O)[C:3]([O:5][CH2:6][CH3:7])=[O:4].[NH2:14][C:15]([NH2:17])=[S:16]>C(O)C>[CH2:6]([O:5][C:3]([C:2]1[S:16][C:15]([NH2:17])=[N:14][C:8]=1[C:10]([F:13])([F:12])[F:11])=[O:4])[CH3:7]
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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ClC(C(=O)OCC)C(=O)C(F)(F)F
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Name
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|
Quantity
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17.5 g
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Type
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reactant
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Smiles
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NC(=S)N
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Name
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|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 3 h, at which time TLC
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Duration
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3 h
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Type
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CUSTOM
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Details
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a complete reaction
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Type
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CONCENTRATION
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Details
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The mixture was concentrated in vacuo
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Type
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DISSOLUTION
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Details
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the residue dissolved in ether
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Type
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WASH
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Details
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The organic layer was successively washed with aqueous sodium bicarbonate, and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
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Details
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The resulting solid was recrystalized with ethyl acetate and hexanes
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(N=C(S1)N)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.64 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.4% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |